molecular formula C23H22FN3O2S2 B11434091 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B11434091
M. Wt: 455.6 g/mol
InChI Key: LAEVHAPHKGNKJQ-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the fluorophenyl and methyl groups, followed by the attachment of the sulfanyl and acetamide functionalities under controlled conditions. Specific reagents and catalysts, such as palladium on carbon or other transition metal catalysts, may be employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Chlorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
  • 2-{[3-(4-Bromophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide distinguishes it from its chlorinated or brominated analogs, potentially offering different biological activities and binding affinities.

Properties

Molecular Formula

C23H22FN3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H22FN3O2S2/c1-15-13-19-21(31-15)22(29)27(18-9-7-17(24)8-10-18)23(26-19)30-14-20(28)25-12-11-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,25,28)

InChI Key

LAEVHAPHKGNKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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